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Compound of Interest

Compound Name: Trimethyl-D9-Acetic Acid

Cat. No.: B107580

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties,
experimental applications, and biological relevance of Trimethyl-D9-Acetic Acid. This
deuterated analog of pivalic acid is a valuable tool in various scientific disciplines, particularly in
metabolic research, pharmacokinetic studies, and as an internal standard in analytical
chemistry.

Core Chemical Properties

Quantitative data for the physical properties of Trimethyl-D9-Acetic Acid are not readily
available in the literature. However, the properties of its non-deuterated analog, pivalic acid,
can provide a useful reference. It is important to note that deuteration can slightly alter physical
properties such as boiling point and melting point.
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Value (Trimethyl-D9-Acetic  Value (Pivalic Acid - for

Property .
Acid) reference)
Molecular Formula CsHDoO2[1] CsH1002
Molecular Weight 111.19 g/mol [1][2][3] 102.13 g/mol [4]
Melting Point N/A 32-35 °C[5]
Boiling Point N/A 163-164 °CJ[5]
Water Solubility N/A 25 g/L (at 20 °C)[3][5]
Appearance White crystalline solid[1] Colorless crystalline solid[4][6]
Synonyms Pivalic acid-d9, 2,2-bis(methyl-  Trimethylacetic acid, 2,2-

d3)propanoic-3,3,3-d3 acid[1] Dimethylpropanoic acid[4][6]

Experimental Protocols: Kinetic Isotope Effect
Studies

Trimethyl-D9-Acetic Acid is a valuable tool for investigating reaction mechanisms through the
kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an
atom in the reactants is replaced by one of its isotopes. The difference in mass between
protium (*H) and deuterium (2H or D) can lead to different reaction rates when a C-H bond is
cleaved in the rate-determining step.

General Methodology for a Competitive KIE Experiment

This protocol outlines a general procedure for determining the KIE in a reaction involving the
cleavage of a C-H bond at the trimethyl group.

1. Materials:

o Trimethylacetic acid (non-deuterated)

e Trimethyl-D9-Acetic Acid

e Reactants and solvent for the specific reaction under investigation

e Internal standard for gas chromatography-mass spectrometry (GC-MS) or liquid
chromatography-mass spectrometry (LC-MS) analysis

e Quenching solution (e.g., a suitable acid or base)
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. Reaction Setup:

In a reaction vessel, combine equimolar amounts of trimethylacetic acid and Trimethyl-D9-
Acetic Acid.

Add the other necessary reactants and the solvent.

Initiate the reaction (e.g., by adding a catalyst or by heating).

. Reaction Monitoring and Quenching:

Allow the reaction to proceed to a low conversion (typically <10%) to ensure the initial ratio of
reactants does not significantly change.
Quench the reaction to stop it at a specific time point.

. Sample Preparation for Analysis:

Extract the unreacted starting materials and the product from the reaction mixture.
Prepare a sample for analysis by GC-MS or LC-MS by dissolving a known amount of the
extracted material in a suitable solvent and adding a known amount of an internal standard.

. Analysis:

Inject the sample into the GC-MS or LC-MS.

Determine the ratio of the non-deuterated product to the deuterated product.
Determine the ratio of the unreacted non-deuterated starting material to the unreacted
deuterated starting material.

. Calculation of the Kinetic Isotope Effect:

The KIE is calculated using the following equation: KIE =In(1 - f) / In(1 - f * (Rp/Rs)) Where:
f = fractional conversion of the reaction

Rp = ratio of deuterated to non-deuterated product

Rs = initial ratio of deuterated to non-deuterated starting material

A KIE value significantly greater than 1 indicates that the C-H bond is broken in the rate-

determining step of the reaction.
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Kinetic Isotope Effect Experimental Workflow

Biological Significance: Pivalic Acid Metabolism

While direct involvement of Trimethyl-D9-Acetic Acid in specific signaling pathways is not

documented, its non-deuterated analog, pivalic acid, is known to be metabolized by certain

bacteria. Pivalic acid can serve as a starter unit in the biosynthesis of fatty acids and some
antibiotics.[7][8] This metabolic pathway is of interest to researchers studying bacterial

physiology and antibiotic production.

In some bacteria, pivalic acid is activated to pivaloyl-CoA, which can then be used by the fatty

acid synthesis machinery. This leads to the production of fatty acids with a terminal tert-butyl

group.
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Applications in Drug Development

The use of deuterated compounds like Trimethyl-D9-Acetic Acid is a growing strategy in drug
development. The "deuterium effect” can alter the metabolism of a drug, often leading to a
longer half-life and improved pharmacokinetic profile. By replacing specific hydrogen atoms
with deuterium at sites of metabolic attack, the C-D bond, being stronger than the C-H bond,
can slow down the rate of metabolic breakdown by cytochrome P450 enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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